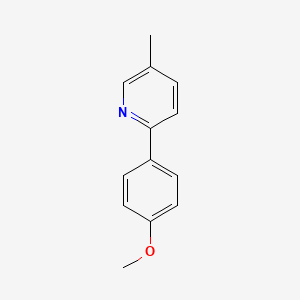

2-(4-metoxifenil)-5-metilpiridina

Descripción general

Descripción

5-Methyl-2-(4-methoxyphenyl)pyridine is an organic compound widely used in various scientific experiments and industrial applications. It belongs to the class of organic compounds known as anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .

Synthesis Analysis

The synthesis of pyridine derivatives like 5-Methyl-2-(4-methoxyphenyl)pyridine involves various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(4-methoxyphenyl)pyridine is not fully understood. However, it is believed to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. It has also been suggested that it may act as an agonist of other serotonin receptors, such as the 5-HT2C receptor.

Biochemical and Physiological Effects

5-Methyl-2-(4-methoxyphenyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic effects, to reduce stress, and to increase alertness. It has also been shown to have an effect on the cardiovascular system, to increase blood flow, and to reduce inflammation. It has been shown to have an effect on the gastrointestinal system, to reduce nausea and vomiting, and to reduce appetite. It has also been shown to have an effect on the immune system, to reduce inflammation, and to reduce the risk of infection.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-Methyl-2-(4-methoxyphenyl)pyridine in laboratory experiments include its potency, its relatively low cost, and its ease of synthesis. The disadvantages of using 5-Methyl-2-(4-methoxyphenyl)pyridine include its potential for toxicity and its lack of long-term safety data.

Direcciones Futuras

Future research into 5-Methyl-2-(4-methoxyphenyl)pyridine should focus on further elucidating its mechanism of action, investigating its effects on the cardiovascular system, and studying its potential therapeutic applications. Additionally, further research should be conducted to determine the long-term safety of 5-Methyl-2-(4-methoxyphenyl)pyridine, to study its potential interactions with other drugs, and to investigate its potential for abuse. Further research should also be conducted to study its potential effects on the gastrointestinal system, its potential for addiction, and its potential for abuse.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Los derivados de piridina se utilizan comúnmente en la síntesis de diversos productos farmacéuticos. El grupo metoxifenilo en “5-Metil-2-(4-metoxifenil)piridina” podría estar potencialmente involucrado en la creación de fármacos con propiedades antiinflamatorias, analgésicas, vasodilatadoras y antidepresivas .

Tratamiento del Cáncer

Los compuestos con un grupo piridina se han explorado por su posible uso en la terapia contra el cáncer. Las características estructurales de “5-Metil-2-(4-metoxifenil)piridina” pueden permitirle interactuar con dianas biológicas específicas relevantes para el tratamiento del cáncer .

Obesidad y Citoprotección

El anillo de pirazol, que está estructuralmente relacionado con la piridina, se ha utilizado para combatir la obesidad y proporcionar citoprotección. Por extensión, “5-Metil-2-(4-metoxifenil)piridina” podría investigarse para aplicaciones similares .

Síntesis Química

Los derivados de piridina son fundamentales en la síntesis química, particularmente en reacciones catalizadas por metales de transición como el acoplamiento de Suzuki-Miyaura. Este compuesto podría servir como precursor o intermedio en tales reacciones .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-3-8-13(14-9-10)11-4-6-12(15-2)7-5-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVFLHYUHALQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

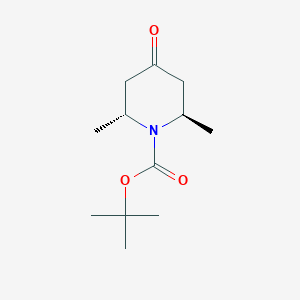

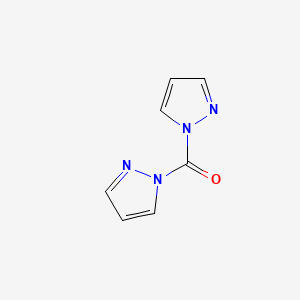

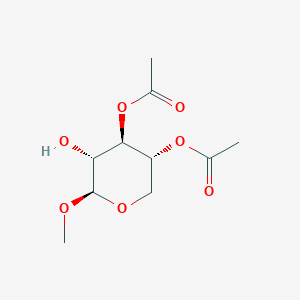

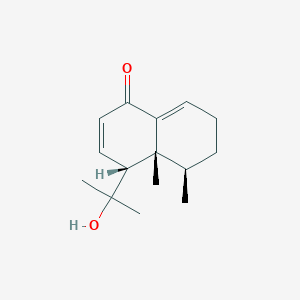

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

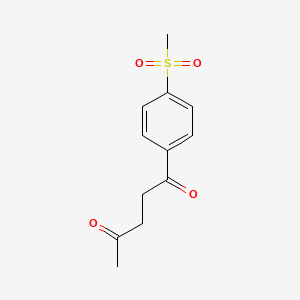

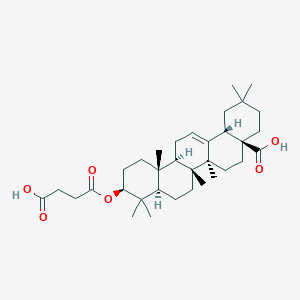

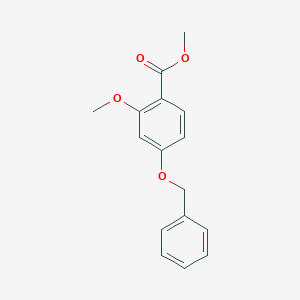

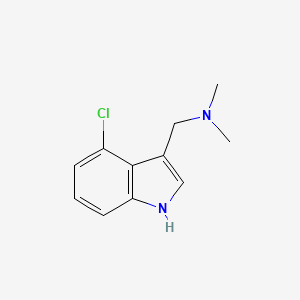

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)